molecular formula C13H17N3O3S B4935132 N-(diethylsulfamoyl)-1H-indole-3-carboxamide

N-(diethylsulfamoyl)-1H-indole-3-carboxamide

Cat. No.: B4935132
M. Wt: 295.36 g/mol
InChI Key: XRBGITJUJOTZJC-UHFFFAOYSA-N
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Description

N-(diethylsulfamoyl)-1H-indole-3-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diethylsulfamoyl group attached to an indole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethylsulfamoyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve 1H-indole-3-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add diethylsulfamoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diethylsulfamoyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the diethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(diethylsulfamoyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diethylsulfamoyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(diethylsulfamoyl)phenylacetamide
  • N-(diethylsulfamoyl)benzamide
  • N-(diethylsulfamoyl)pyridinecarboxamide

Uniqueness

N-(diethylsulfamoyl)-1H-indole-3-carboxamide is unique due to the presence of the indole ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s binding affinity and selectivity towards biological targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(diethylsulfamoyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBGITJUJOTZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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